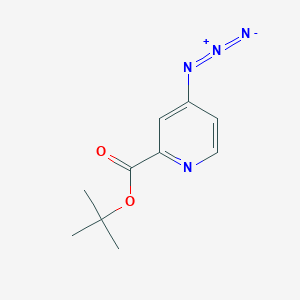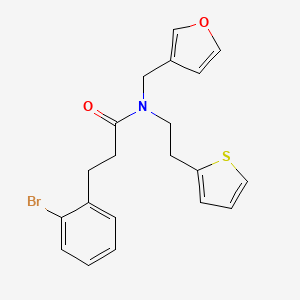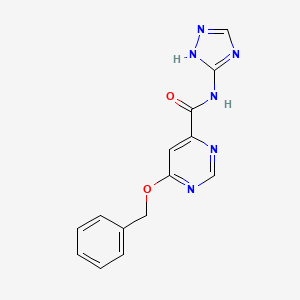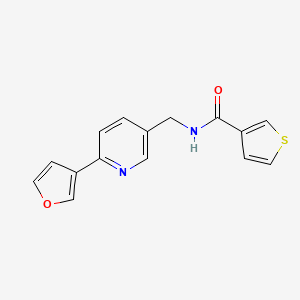
Tert-butyl 4-azidopyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-azidopyridine-2-carboxylate is an organic compound that features a tert-butyl ester group, an azido group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-azidopyridine-2-carboxylate typically involves the introduction of an azido group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process, especially when handling azides, which can be potentially explosive.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-azidopyridine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.
Alkynes: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Aminopyridine Derivatives: Formed by the reduction of the azido group.
Triazole Derivatives: Formed by cycloaddition reactions with alkynes.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-butyl 4-azidopyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its azido group is particularly useful for click chemistry, a powerful tool for constructing molecular architectures with high efficiency and specificity.
Biology
In biological research, this compound can be used to modify biomolecules through bioorthogonal reactions. The azido group can react with alkyne-functionalized probes to label proteins, nucleic acids, and other biomolecules, facilitating their detection and analysis.
Medicine
In medicinal chemistry, this compound is explored for its potential to develop new pharmaceuticals. The azido group can be transformed into various functional groups, allowing the design of molecules with desired biological activities.
Industry
In the materials science industry, this compound can be used to create functionalized polymers and materials with specific properties. The azido group can be incorporated into polymer backbones, enabling further modifications and applications in coatings, adhesives, and nanomaterials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-azidopyridine-2-carboxylate largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form stable triazole rings through a 1,3-dipolar cycloaddition mechanism. This reaction is highly specific and efficient, making it valuable for various applications in chemical biology and materials science.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-azidopiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a pyridine ring.
Tert-butyl 4-azidobenzoate: Similar in structure but with a benzene ring instead of a pyridine ring.
Uniqueness
Tert-butyl 4-azidopyridine-2-carboxylate is unique due to the presence of both the azido group and the pyridine ring. The pyridine ring can participate in additional interactions and reactions compared to other aromatic systems, providing more versatility in synthetic applications. Additionally, the tert-butyl ester group offers stability and protection during various chemical transformations.
Propiedades
IUPAC Name |
tert-butyl 4-azidopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-10(2,3)16-9(15)8-6-7(13-14-11)4-5-12-8/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLMKVIFWCRPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2953417.png)


![3-cyclohexyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one](/img/structure/B2953423.png)
![(E)-2-(3-Chlorophenyl)-N-[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]ethenesulfonamide](/img/structure/B2953424.png)




![2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde](/img/structure/B2953432.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2953435.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

